

# Application Notes: Spectrophotometric Determination of Gold as Bromoaurate

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## Compound of Interest

Compound Name: Gold bromide

CAS No.: 57485-08-2

Cat. No.: B3053998

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## Introduction

The spectrophotometric determination of gold as the tetrabromoaurate(III) complex,  $[\text{AuBr}_4]^-$ , is a well-established and cost-effective analytical method. This technique is particularly valuable for quantifying gold in various matrices, including geological samples, mining ores, and alloys. [1][2] The principle of this method lies in the formation of the distinctively colored yellow-orange bromoaurate ion when gold(III) reacts with bromide ions in an acidic solution. [2] The intensity of this color is directly proportional to the concentration of gold, which can be measured using a UV-Vis spectrophotometer. The bromoaurate complex exhibits a strong absorption peak in the ultraviolet-visible spectrum, typically around 380 nm, allowing for sensitive and selective quantification. [1][2]

This method offers a viable alternative to more expensive techniques like atomic absorption spectrometry (AAS), especially in laboratories with limited resources. [1] For samples with very low gold concentrations, a pre-concentration step such as fire assay or solvent extraction can be combined with spectrophotometry to enhance detection limits. [1]

## Quantitative Data Summary

The following table summarizes the key analytical parameters for the spectrophotometric determination of gold as bromoaurate, as reported in the literature.

Parameter	Value	Reference
Wavelength of Maximum Absorbance ( $\lambda_{\text{max}}$ )	380 nm	[1][2]
Linearity Range	2 to 12 mg/L	[1][2]
Limit of Detection (LOD)	0.06 mg/L	[1][2]
Limit of Quantification (LOQ)	0.20 mg/L	[1][2]

## Experimental Protocols

### Preparation of Reagents

- Standard Gold Stock Solution (e.g., 1000 mg/L):
  - Accurately weigh 1.000 g of high-purity gold metal.
  - Dissolve the gold in a minimal amount of aqua regia (a mixture of 3 parts concentrated hydrochloric acid and 1 part concentrated nitric acid).
  - Gently heat the solution to expel nitric oxides.
  - Add concentrated hydrobromic acid (HBr) and heat gently to convert the gold to the bromoaurate complex and remove any remaining nitric acid.
  - Cool the solution and quantitatively transfer it to a 1000 mL volumetric flask.
  - Dilute to the mark with 1.5 N hydrobromic acid.
- Working Standard Solutions:
  - Prepare a series of working standards by diluting the stock solution with 1.5 N hydrobromic acid to cover the expected concentration range of the samples (e.g., 2, 4, 6, 8, 10, and 12 mg/L).[1][2]

- Hydrobromic Acid (HBr), concentrated
- Hydrobromic Acid (1.5 N):
  - Dilute concentrated HBr with deionized water to the desired normality.
- Sodium Bromate (NaBrO<sub>3</sub>) or Bromine (Br<sub>2</sub>):
  - Used for the digestion of solid samples to ensure gold is in the Au(III) oxidation state.

## Sample Preparation (Geological Samples)

This protocol outlines a general procedure for dissolving gold from solid matrices.

- Weigh a representative amount of the finely powdered geological sample into a beaker.
- Add concentrated hydrobromic acid and a small amount of sodium bromate powder or a few drops of liquid bromine.[3] This mixture will digest the sample and oxidize gold to Au(III).
- Gently heat the mixture on a hot plate in a fume hood to facilitate digestion and to expel excess bromine. The absence of the brown bromine vapor indicates its removal.[3]
- After cooling, dilute the solution with a known volume of 1.5 N hydrobromic acid.
- Filter the solution to remove any undissolved particulate matter. The filtrate now contains the gold as the [AuBr<sub>4</sub>]<sup>-</sup> complex and is ready for analysis.

## Spectrophotometric Measurement

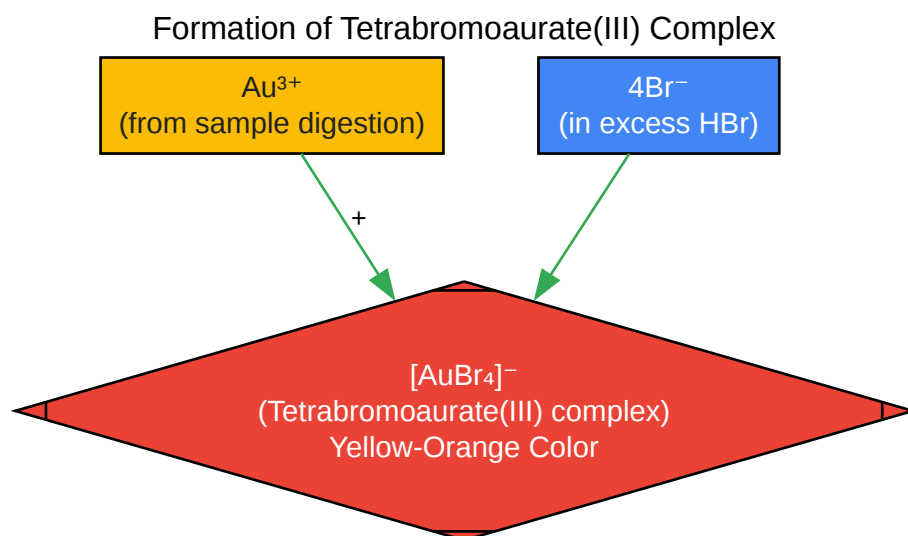
- Set the spectrophotometer to a wavelength of 380 nm.[1][2]
- Use 1.5 N hydrobromic acid as a blank to zero the instrument.
- Measure the absorbance of each of the working standard solutions.
- Plot a calibration curve of absorbance versus the concentration of the standard solutions. The curve should be linear within the specified range.[1]
- Measure the absorbance of the prepared sample solution(s).

- Determine the concentration of gold in the sample solution by interpolating its absorbance on the calibration curve.
- Calculate the final concentration of gold in the original solid sample, taking into account the initial sample weight and dilution factors.

## Potential Interferences

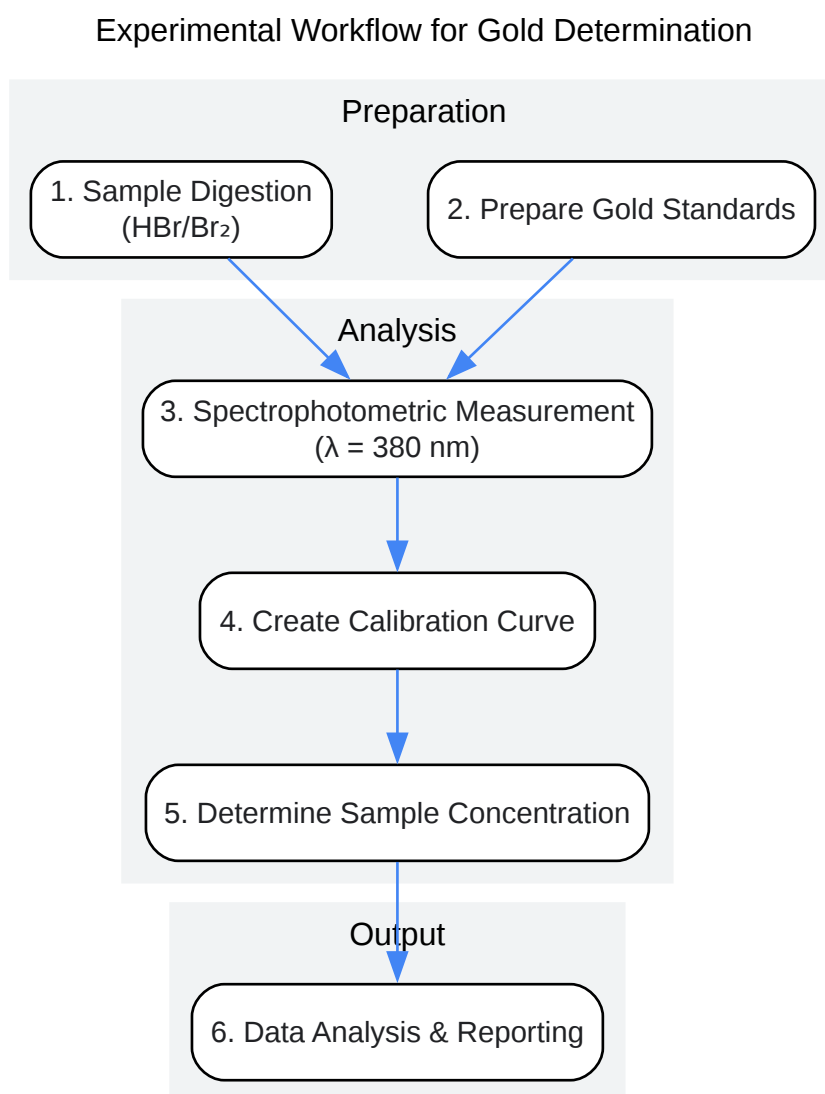
- **Excess Bromine:** Residual bromine from the digestion step can interfere with the measurement as it also absorbs light and can oxidize colorimetric reagents if they are used. It is crucial to ensure all excess bromine is removed by boiling the solution before analysis. [3]
- **Other Metal Ions:** Several other elements can form colored complexes that may absorb at or near the same wavelength as the bromoaurate complex. [3] Elements like iron can be a significant interference. [3] A separation step, such as solvent extraction with ethyl ether, can be employed to isolate the gold from interfering ions. [3] Washing the organic phase with 1.5N hydrobromic acid can help remove co-extracted iron. [3]

## Visualizations



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Caption: Chemical reaction for the formation of the colored bromoaurate complex.



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Caption: Workflow for the spectrophotometric determination of gold as bromoaurate.

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## References

- [1. researchgate.net \[researchgate.net\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
- [3. pubs.usgs.gov \[pubs.usgs.gov\]](#)
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